molecular formula C16H14N6O3S B2758771 1-(3,4-dimethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892749-36-9

1-(3,4-dimethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2758771
CAS No.: 892749-36-9
M. Wt: 370.39
InChI Key: QBYDSMWUCLVAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a synthetic chemical compound designed for advanced pharmaceutical and agrochemical research. Its structure incorporates multiple privileged heterocyclic scaffolds, including a 1,2,4-oxadiazole and a 1,2,3-triazole, which are well-documented in scientific literature for their broad biological activities . The 3,4-dimethoxyphenyl moiety is a common pharmacophore noted for its presence in various chemotherapeutic agents . Compounds featuring the 1,2,4-oxadiazole ring are investigated for their antimicrobial properties, showing potential as agents against resistant bacterial and fungal strains . Furthermore, heterocyclic compounds like 1,3,4-oxadiazoles and triazoles are frequently explored in oncology research for their anti-proliferative activities, with mechanisms that may involve the inhibition of key enzymes such as thymidylate synthase or topoisomerase II . The strategic integration of these motifs makes this compound a valuable candidate for screening in drug discovery programs, particularly in the development of new antimicrobial and anticancer therapeutics . It is also of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies and as a building block for the synthesis of more complex molecular architectures. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c1-23-10-6-5-9(8-11(10)24-2)22-14(17)13(19-21-22)16-18-15(20-25-16)12-4-3-7-26-12/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYDSMWUCLVAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Target Compound : 1-(3,4-Dimethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole 3,4-Dimethoxyphenyl, thiophene-oxadiazole ~356.38 (calc.) Thiophene enhances π-conjugation; dimethoxy groups improve solubility -
1-(3,5-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 1,2,3-Triazole 3,5-Dimethoxyphenyl, p-tolyl-oxadiazole 356.44 (calc.) Symmetric dimethoxy substitution; methylphenyl enhances hydrophobicity
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 1,2,3-Triazole 3-Trifluoromethylphenyl, p-tolyl-oxadiazole 386.34 CF3 group increases electronegativity and metabolic stability
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine Thiazole 3-Methylphenyl-oxadiazole 343.96 (CAS) Thiazole core differs in electronic properties; methyl groups enhance steric bulk
3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole 3,4-Dimethoxyphenyl, 2-methylbenzylthio 356.44 Thioether linkage may improve redox activity; methylbenzyl adds steric bulk

Key Research Findings and Gaps

  • Structural Advantages : The combination of thiophene and dimethoxyphenyl groups offers a balance of electronic modulation and solubility, which is absent in analogs with bulkier substituents (e.g., trifluoromethyl groups in ) .
  • Unanswered Questions: No direct data on the target compound’s biological activity or crystallographic properties are available. Future studies should prioritize X-ray crystallography (using SHELX refinements, as in ) and in vitro screening against cancer cell lines .

Q & A

Q. What are the key steps and reaction conditions for synthesizing this compound?

The synthesis typically involves:

  • Click Chemistry : Huisgen 1,3-dipolar cycloaddition between azides and alkynes to form the triazole core .
  • Oxadiazole Formation : Cyclocondensation of thioamide precursors with hydroxylamine under reflux (e.g., ethanol, 80–100°C) .
  • Functional Group Protection : Methoxy groups on the phenyl ring require protection/deprotection steps to avoid side reactions . Critical parameters include solvent choice (DMF, THF), catalysts (Cu(I) for click chemistry), and temperature control to optimize yields (typically 60–75%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm triazole/oxadiazole ring formation and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak matching C18_{18}H17_{17}N7_{7}O3_{3}S) .
  • IR Spectroscopy : Detects N-H stretches (~3350 cm1^{-1}) and C=N/C-O vibrations (1600–1650 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

  • Accelerated Stability Studies : Incubate in buffers (pH 1–13) at 25–60°C for 24–72 hours, monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C for triazole derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for analogs?

  • Comparative SAR Studies : Test substituent effects (e.g., replacing 3,4-dimethoxy with chloro/fluoro groups) to isolate pharmacophores .
  • Target-Specific Assays : Use radioligand binding assays (e.g., kinase inhibition) to clarify mechanisms conflicting with broad-spectrum antimicrobial claims .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., CYP450) based on oxadiazole’s electron-deficient nature .
  • MD Simulations : Analyze triazole-thiophene π-π stacking with receptor hydrophobic pockets over 100-ns trajectories .

Q. What methodologies optimize regioselectivity in triazole-oxadiazole hybrid synthesis?

  • Catalyst Screening : Cu(I)/Ru(II) systems to control 1,4- vs. 1,5-triazole regioisomers .
  • Microwave-Assisted Synthesis : Reduces reaction time (10–15 minutes vs. 24 hours) and improves yield by 20–30% .

Q. How do tautomerism and isomerism impact the compound’s crystallographic analysis?

  • Single-Crystal XRD : Resolve triazole tautomers (1H vs. 2H forms) via SHELXL refinement; anisotropic displacement parameters distinguish dynamic disorder .
  • DFT Calculations : Compare experimental vs. computed bond lengths (e.g., N-N in triazole: 1.32 Å vs. 1.34 Å) to validate tautomeric states .

Q. What analytical techniques validate purity for in vivo studies?

  • HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities <0.1% .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 54.7%, H: 4.8%, N: 27.3%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.